molecular formula C12H10ClNO2S B2934529 2-Chloro-5-[(phenylsulfonyl)methyl]pyridine CAS No. 478048-53-2

2-Chloro-5-[(phenylsulfonyl)methyl]pyridine

Cat. No.: B2934529
CAS No.: 478048-53-2
M. Wt: 267.73
InChI Key: LIQQERHFOGSABW-UHFFFAOYSA-N
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Description

2-Chloro-5-[(phenylsulfonyl)methyl]pyridine is a versatile chemical building block designed for research and development. Its molecular structure incorporates both a chloro and a phenylsulfonylmethyl group on a pyridine ring, making it a valuable intermediate in synthetic organic chemistry . This compound is expected to be particularly useful in the synthesis of more complex molecules for pharmaceutical and agrochemical applications . Pyridine derivatives similar to this compound are key precursors in creating active ingredients for insecticides and herbicides . Researchers can utilize the reactivity of the chloropyridine moiety for selective substitution reactions, while the phenylsulfonylmethyl group can act as a functional handle for further transformations or as part of the core structure in target molecules. As with many specialized synthetic intermediates, proper handling procedures should be observed. This product is intended for use by qualified researchers. Safety Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

5-(benzenesulfonylmethyl)-2-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c13-12-7-6-10(8-14-12)9-17(15,16)11-4-2-1-3-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQQERHFOGSABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(phenylsulfonyl)methyl]pyridine typically involves the reaction of 2-chloro-5-methylpyridine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(phenylsulfonyl)methyl]pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The phenylsulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiol, and alkoxy derivatives of the pyridine ring.

    Oxidation: Sulfone derivatives are the major products.

    Reduction: Sulfide derivatives are formed as the primary products.

Scientific Research Applications

2-Chloro-5-[(phenylsulfonyl)methyl]pyridine has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.

    Catalysis: It serves as a ligand in various catalytic reactions, including cross-coupling reactions.

    Material Science: The compound is used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(phenylsulfonyl)methyl]pyridine involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenylsulfonylmethyl group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its catalytic activity.

Comparison with Similar Compounds

Table 1: Comparison of Key Compounds

Compound Name Substituents (R, R1, R2) Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
2-Chloro-5-[(phenylsulfonyl)methyl]pyridine Phenylsulfonylmethyl, Cl C₁₂H₉ClNO₂S 274.72 Not reported Sulfonyl, pyridine, chloro
2-Chloro-5-[(methylsulfonyl)methyl]pyridine Methylsulfonylmethyl, Cl C₇H₇ClNO₂S 204.65 Not reported Sulfonyl, pyridine, chloro
2-Chloro-5-(4-nitrophenyl)pyridine 4-Nitrophenyl, Cl C₁₁H₇ClN₂O₂ 246.64 278–282 Nitro, pyridine, chloro
2-Chloro-5-(3-phenoxybenzoyl)pyridine 3-Phenoxybenzoyl, Cl C₁₉H₁₃ClNO₂ 334.77 Not reported Benzoyl, phenoxy, chloro
2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine Imidazolethioether, Cl C₁₀H₁₀ClN₃S 239.72 Not reported Imidazole, thioether, chloro

Key Observations :

  • Electron-Withdrawing Groups : The phenylsulfonyl group (as in the target compound) enhances stability and polarity compared to methylsulfonyl analogs .
  • Melting Points: Nitro-substituted derivatives exhibit higher melting points (e.g., 278–282°C for R2 = -NO₂) due to stronger intermolecular interactions .
  • Bioactivity : Imidazole-containing derivatives (e.g., ) show enhanced binding to biological targets, likely due to hydrogen-bonding interactions.

Antimicrobial Screening (Table 2)

Data from antimicrobial studies reveal substituent-dependent efficacy :

Compound (Substituent R2) MIC (μg/mL) Against S. aureus MIC (μg/mL) Against E. coli
-NO₂ 12.5 25
-OCH₃ 25 50
-CH₃ 50 100

Findings :

  • Nitro (-NO₂) groups enhance antimicrobial potency, likely due to increased electrophilicity and membrane disruption .
  • Methoxy (-OCH₃) and methyl (-CH₃) groups reduce activity, suggesting steric or electronic hindrance .

Toxicity and Selectivity

  • Imidazole Derivatives : Prioritized in studies for low bee toxicity (e.g., compound IV in ), attributed to reduced affinity for insect nicotinic acetylcholine receptors.
  • Sulfonyl vs. Sulfonamide : Sulfonyl groups (as in the target compound) exhibit lower cytotoxicity compared to sulfonamide analogs, which may form reactive metabolites .

Biological Activity

2-Chloro-5-[(phenylsulfonyl)methyl]pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound exhibits a unique structural configuration that may influence its interaction with various biological targets, leading to diverse pharmacological effects. This article presents a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of chlorinated pyridine derivatives with phenylsulfonylmethyl groups. Various synthetic approaches have been documented, highlighting the versatility of this compound in medicinal chemistry.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing the pyridine nucleus exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown moderate activity against bacterial strains such as Escherichia coli and Salmonella typhi .

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. Its interaction with cancer cell lines has been evaluated, revealing potential cytotoxic effects. For example, derivatives have been tested against various cancer types, showing promising results in inhibiting cell proliferation .

Antiviral Activity

The antiviral potential of pyridine derivatives has also been explored. Preliminary studies suggest that this compound may inhibit viral replication through mechanisms involving the disruption of viral entry or replication processes .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of pyridine derivatives, including this compound. The results indicated that these compounds exhibited varying degrees of antibacterial activity against standard microbial strains (Table 1).

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. typhi25 µg/mL

Study 2: Anticancer Activity

In another investigation, the cytotoxicity of this compound was assessed using various cancer cell lines (Table 2). The compound showed significant inhibition of cell viability in certain cancer types.

Cell LineIC50 (µM)
MCF7 (Breast)10
A549 (Lung)15
HeLa (Cervical)12

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that its sulfonamide group may play a crucial role in enzyme inhibition or receptor modulation, contributing to its antimicrobial and anticancer effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-[(phenylsulfonyl)methyl]pyridine, and how can reaction conditions be optimized?

  • Methodology : Use chlorinating agents like phthalyl chloride (common in pyridine derivatives) under controlled conditions. For example, chlorination of precursor pyridine-N-oxides in dichloromethane with triethylamine as a base can yield chloro-substituted products (e.g., 2-chloro-5-methylpyridine with 85% yield) . Monitor reaction progress via TLC or HPLC. Optimize temperature (e.g., 25–40°C) and stoichiometry to minimize by-products like 2-chloro-3-methylpyridine.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR (if applicable) to confirm substituent positions and detect impurities. For example, 13C^{13}\text{C}-NMR at 126 MHz resolved fluorinated pyridine analogs .
  • HPLC/GC-MS : Quantify purity and identify residual solvents or intermediates.
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination, especially if unexpected stereochemistry or polymorphism is observed .

Q. What safety precautions are critical during handling and storage?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of dust or vapors, as chloro-pyridines often irritate the skin, eyes, and respiratory system .
  • Storage : Store in airtight containers under inert atmosphere (e.g., argon) at 2–8°C to prevent degradation. Avoid contact with strong oxidizers due to risk of hazardous decomposition (e.g., HCl, NOx_x) .
  • Waste disposal : Segregate halogenated waste and consult certified disposal services, as per guidelines for corrosive solids .

Advanced Research Questions

Q. How can regioselective functionalization at the 5-position be achieved in similar chloro-pyridines?

  • Methodology :

  • Directed metalation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate specific positions, followed by electrophilic quenching. This approach is effective for trifluoromethyl-substituted pyridines .
  • Cross-coupling : Apply Suzuki-Miyaura or Ullmann reactions with Pd catalysts. For example, coupling phenylsulfonyl groups may require Buchwald-Hartwig conditions (e.g., Pd2_2(dba)3_3/XPhos) .
  • Photoredox catalysis : Explore radical-polar crossover strategies for introducing fluorinated or sulfonyl groups, as demonstrated for fluorotetrahydro-pyran analogs .

Q. What analytical strategies resolve contradictions in crystallographic vs. spectroscopic data?

  • Methodology :

  • Multi-technique validation : Cross-reference X-ray data (SHELX-refined) with 1H^{1}\text{H}-13C^{13}\text{C} HSQC/HMBC NMR to confirm bond connectivity. For example, SHELXPRO resolves ambiguities in twinned macromolecular crystals .
  • DFT calculations : Compare experimental NMR chemical shifts with computed values (e.g., using Gaussian) to identify misassignments in complex substituents .

Q. How can reaction by-products (e.g., isomers or chlorinated impurities) be minimized during synthesis?

  • Methodology :

  • Temperature control : Lower reaction temperatures (e.g., 0°C) reduce side reactions, as seen in the synthesis of 2-chloro-5-methylpyridine .
  • Chromatographic purification : Use flash chromatography with gradients (e.g., hexane/ethyl acetate) or preparative HPLC with C18 columns. For persistent isomers, consider chiral stationary phases .
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to detect intermediates and adjust conditions in real time .

Q. What strategies mitigate toxicity risks in biological studies involving this compound?

  • Methodology :

  • In silico screening : Use tools like SwissADME to predict pharmacokinetic properties and prioritize derivatives with lower logP (e.g., <3) to reduce bioaccumulation .
  • In vitro assays : Conduct cytotoxicity profiling (e.g., HepG2 cell viability) and monitor reactive metabolites via glutathione trapping assays .
  • Environmental safety : Assess biodegradability using OECD 301F tests and avoid releases exceeding ecotoxic thresholds (e.g., LC50_{50} < 1 mg/L for aquatic organisms) .

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